molecular formula C10H6ClFINO B1436338 4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline CAS No. 1602310-93-9

4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline

Cat. No. B1436338
M. Wt: 337.51 g/mol
InChI Key: XBTGKYOPTLLDOF-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of fluorinated quinolines, such as 4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline, involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline is represented by the InChI code: 1S/C10H6ClFINO/c1-15-9-2-5-8 (3-6 (9)12)14-4-7 (13)10 (5)11/h2-4H,1H3 . This indicates the presence of chlorine, fluorine, iodine, and methoxy groups attached to the quinoline ring.

Scientific Research Applications

Therapeutic Repurposing and Chemical Properties

Repurposing of Chloroquine Compounds : Chloroquine and its derivatives, which share a structural resemblance with 4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline, have been extensively studied for their potential beyond antimalarial applications. Research highlights the biochemical properties of chloroquine that could be repurposed for managing various diseases, indicating a potential area of interest for compounds with similar structures (Njaria et al., 2015).

Anticancer and Antimicrobial Applications : Compounds structurally related to 4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline, such as 8-hydroxyquinolines, have attracted attention for their significant biological activities. These activities include anticancer, antiviral, and antimicrobial effects, suggesting a promising avenue for research into synthetic modifications to enhance these properties (Gupta et al., 2021).

Environmental and Pharmacological Insights

Environmental Implications of Antibacterial Agents : The usage of quinoline-based antibacterial agents in Mediterranean finfish farming underlines the importance of understanding the pharmacokinetics, efficacy, and environmental impact of such compounds. This area of research is crucial for developing sustainable practices in aquaculture, indicating a broader environmental relevance of studying quinoline derivatives (Rigos & Troisi, 2005).

Pharmacokinetic Studies and Toxicity Screening : The pharmacokinetics and safety screening of quinoline compounds, including their ocular toxicity and potential for inducing QT prolongation, are vital for their therapeutic application. Such studies provide a foundation for the safe and effective use of quinoline derivatives in clinical settings, underscoring the need for comprehensive research in this area (Jones, 1999).

properties

IUPAC Name

4-chloro-6-fluoro-3-iodo-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFINO/c1-15-8-3-5(12)2-6-9(11)7(13)4-14-10(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTGKYOPTLLDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C(C(=CN=C12)I)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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